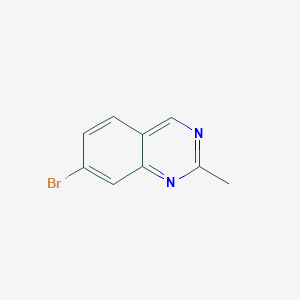
5-Bromo-2-(1H-pyrazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is a chemical compound with the molecular formula C9H8BrN3 . It is a pale-yellow to yellow-brown solid at room temperature . This compound is part of the heterocyclic series of organic compounds, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-(1H-pyrazol-3-yl)pyridine” consists of a pyrazole ring attached to a pyridine ring via a carbon atom . The pyrazole ring contains two nitrogen atoms, while the pyridine ring contains one nitrogen atom . The compound also contains a bromine atom attached to the pyridine ring .
Physical And Chemical Properties Analysis
“5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 238.09 .
Scientific Research Applications
Pharmaceutical Research
“5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is a compound that has been studied for its potential use in pharmaceuticals. The pyrazole moiety is known for its biological activity, and when combined with a pyridine ring, it can lead to compounds with significant therapeutic potential . Researchers have synthesized various derivatives of this compound to explore their use in treating diseases.
Biomedical Applications
The structure of “5-Bromo-2-(1H-pyrazol-3-yl)pyridine” is similar to that of some natural nucleotides, making it of interest in the design of drugs that can interact with DNA or RNA. It has been explored for use in the development of antiviral, antibacterial, and anticancer agents .
Mechanism of Action
Target of Action
Compounds containing pyrazole moieties are known to have diverse pharmacological effects . For instance, some pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 5-Bromo-2-(1H-pyrazol-3-yl)pyridine might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
For instance, 3 (5)-aminopyrazoles are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .
Result of Action
Related pyrazole derivatives have shown significant inhibitory activity against various cell lines .
properties
IUPAC Name |
5-bromo-2-(1H-pyrazol-5-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYPOCKOBSRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621826 |
Source


|
| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(1H-pyrazol-3-yl)pyridine | |
CAS RN |
811464-25-2 |
Source


|
| Record name | 5-Bromo-2-(1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10621826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromomethyl-phenyl)-5-(3-nitro-phenyl)-[1,3,4]thiadiazole](/img/structure/B1291494.png)




![[2-(Dimethylamino)-4-pyridinyl]methanol](/img/structure/B1291514.png)





